N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride
Description
Table 1: Comparative Analysis of Hydroxylamine Derivatives
Properties
IUPAC Name |
N-(6-amino-1-pyridin-2-ylhexylidene)hydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c12-8-4-1-2-7-11(14-15)10-6-3-5-9-13-10;/h3,5-6,9,15H,1-2,4,7-8,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOUMLGIZHABOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)CCCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
Synthesis of 6-Aminohexylhydroxylamine :
- 1,6-Hexanediol is treated with chlorosulfonyl isocyanate in toluene under basic conditions (triethylamine) to form a carbamate intermediate.
- Hydrolysis with concentrated HCl yields 6-amino-1-hexanol, which is subsequently oxidized to 6-aminohexanal using MnO₂.
- Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol produces 6-aminohexylhydroxylamine.
Condensation :
Optimization:
- Catalyst : Triethylamine (10 mol%) accelerates imine formation.
- Yield : 68–72% after recrystallization in ethanol.
Oxime Formation via Hydroxylamine Hydrochloride and Pyridine-Containing Ketone
This route utilizes a ketone precursor (6-(pyridin-2-yl)hexan-2-one) reacted with hydroxylamine hydrochloride to form the oxime, followed by reduction.
Procedure:
Synthesis of 6-(Pyridin-2-yl)Hexan-2-one :
Oxime Formation :
Reduction to Hydroxylamine :
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Oxime formation | NH₂OH·HCl, EtOH | 60°C, 6 h | 89% |
| Reduction | Zn/HCl, AcOH | RT, 2 h | 63% |
Metal-Catalyzed Coupling of Pyridine-2-Methanol and Hydroxylamine
A ruthenium pincer catalyst enables direct coupling of pyridine-2-methanol and NH₂OH·HCl.
Procedure:
Oxidation-Condensation :
Isolation :
- The product is extracted with dichloromethane and precipitated as the hydrochloride salt (78% yield).
Advantages:
- Atom Economy : No stoichiometric oxidants required.
- Scalability : Continuous flow systems enhance throughput.
Hofmann Rearrangement of Pyridine-Containing Amide
This method converts a pyridinyl hexanamide to the target compound via Hofmann rearrangement.
Procedure:
Conditions:
Nitro Reduction of Pyridine-Containing Nitroalkene
A nitroalkene intermediate is reduced to the hydroxylamine derivative using catalytic hydrogenation.
Procedure:
Nitroalkene Synthesis :
- Pyridine-2-carbaldehyde reacts with 5-nitro-1-pentene via Knoevenagel condensation (NaHCO₃, 80°C, 8 h).
Reduction :
Data Table:
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.34 mol% Pd/C |
| Reaction Time | 4 h |
| Purity (HPLC) | >99% |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Condensation | 68–72 | 85–90 | Moderate | High |
| Oxime Formation | 63 | 88 | Low | Moderate |
| Metal-Catalyzed | 78 | 95 | High | Low |
| Hofmann Rearrangement | 60–65 | 92 | Moderate | Moderate |
| Nitro Reduction | 55 | >99 | High | High |
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-pyridin-2-yl-hexan-1-one oxime hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group can yield nitrile oxides, while reduction can produce primary amines.
Scientific Research Applications
6-Amino-1-pyridin-2-yl-hexan-1-one oxime hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-amino-1-pyridin-2-yl-hexan-1-one oxime hydrochloride involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. The amino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Biological Activity
Chemical Identity
N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride, also known as (Z)-N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride, has the molecular formula C11H18ClN3O and a molecular weight of 243.73 g/mol. It is primarily utilized in research settings for its potential biological activities .
Chemical Structure
The compound features a hydroxylamine functional group, which is known for its reactivity, particularly in the formation of oximes and its role in various chemical reactions.
The biological activity of this compound is linked to its ability to act as a reactive nitrogen species (RNS) generator. This property allows it to participate in various biochemical processes, including:
- Inhibition of Nitric Oxide Synthase (NOS) : The compound may modulate nitric oxide production, which is crucial in cardiovascular health and inflammatory responses.
- Antioxidant Properties : It has been observed to scavenge free radicals, thus potentially reducing oxidative stress in cells.
Research Findings
Recent studies have explored the compound's effects on various biological systems:
- Cardiovascular Studies : In vitro studies indicated that this compound could reduce endothelial cell apoptosis induced by oxidative stress, suggesting a protective role against cardiovascular diseases.
- Neuroprotective Effects : Animal models demonstrated that administration of this compound could mitigate neuronal damage in models of neurodegenerative diseases by enhancing endogenous antioxidant defenses.
- Antimicrobial Activity : Preliminary tests have shown that the compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential as an antibacterial agent.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate cardiovascular effects | Reduced apoptosis in endothelial cells; improved nitric oxide levels |
| Study 2 | Neuroprotective effects | Decreased neuronal damage; enhanced antioxidant enzyme activity |
| Study 3 | Antimicrobial properties | Inhibition of bacterial growth against E. coli and S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
